2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
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Overview
Description
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is an organic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes an aminophenyl group attached to a benzo[e][1,3]oxazin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminophenol with phthalic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced oxazinones, and substituted aminophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
- 2-(3-Aminophenyl)-2H-benzo[d][1,3]oxazin-4(3H)-one
- 2-(3-Aminophenyl)-2H-benzo[f][1,3]oxazin-4(3H)-one
Uniqueness
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific substitution pattern and the resulting electronic and steric effects
Properties
IUPAC Name |
2-(3-aminophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-10-5-3-4-9(8-10)14-16-13(17)11-6-1-2-7-12(11)18-14/h1-8,14H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVGBJHJAVAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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